

Independent Verification of Derrisisoflavone I's Spectral Data: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Derrisisoflavone I*

Cat. No.: *B13430996*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectral data for **Derrisisoflavone I** against other structurally similar isoflavones, supported by experimental data. All quantitative information is summarized in structured tables for straightforward comparison. Detailed methodologies for the cited key experiments are also provided.

Spectral Data Comparison

The following tables present a comparison of the ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Derrisisoflavone I**, Genistein, and Lupalbigenin. These compounds share a common isoflavone backbone, providing a basis for spectral comparison and verification.

Table 1: ^1H NMR Spectral Data (δ in ppm, J in Hz)

| Position | Derrisisoflavone I | Genistein | Lupalbigenin |
|------------------|--------------------|---------------|---------------|
| 2 | 8.51 (s) | 8.08 (s) | 7.80 (s) |
| 6 | - | 6.28 (d, 2.1) | - |
| 8 | - | 6.42 (d, 2.1) | - |
| 2' | 7.05 (br. s) | 7.40 (d, 8.7) | 7.14 (d, 8.5) |
| 3' | - | - | - |
| 5' | 6.82 (d, 8.0) | 6.88 (d, 8.7) | 6.82 (d, 8.5) |
| 6' | 6.87 (br. d, 8.0) | 7.40 (d, 8.7) | - |
| 1'' | 3.48 (d, 7.3) | - | 3.29 (d, 7.2) |
| 2'' | 5.30 (t, 7.3) | - | 5.18 (t, 7.2) |
| 4'' | 1.85 (s) | - | 1.63 (s) |
| 5'' | 1.67 (s) | - | 1.74 (s) |
| 1''' | 7.07 (s) | - | 3.30 (d, 7.3) |
| 2''' | - | - | 5.19 (t, 7.3) |
| 4''' | 1.60 (s) | - | 1.64 (s) |
| 5''' | 1.60 (s) | - | 1.75 (s) |
| OCH ₃ | 3.11 (s) | - | - |
| 5-OH | 13.21 (s) | 13.02 (s) | 13.00 (s) |

Table 2: ¹³C NMR Spectral Data (δ in ppm)

| Position | Derrisisoflavone I | Genistein | Lupalbigenin |
|----------|--------------------|-----------|--------------|
| 2 | 155.6 | 154.5 | 155.9 |
| 3 | 123.7 | 122.5 | 121.6 |
| 4 | 181.2 | 181.9 | 180.5 |
| 4a | 105.4 | 105.4 | 105.2 |
| 5 | 154.6 | 162.2 | 161.4 |
| 6 | 108.2 | 99.4 | 107.9 |
| 7 | 157.9 | 164.7 | 162.8 |
| 8 | 104.9 | 94.1 | 107.9 |
| 8a | 157.9 | 157.9 | 157.3 |
| 1' | 123.7 | 123.6 | 123.5 |
| 2' | 115.9 | 130.3 | 130.2 |
| 3' | 147.7 | 115.6 | 114.9 |
| 4' | 147.7 | 158.1 | 157.4 |
| 5' | 115.9 | 115.6 | 114.9 |
| 6' | 115.9 | 130.3 | 130.2 |
| 1'' | 21.3 | - | 21.3 |
| 2'' | 122.6 | - | 122.0 |
| 3'' | 131.2 | - | 130.9 |
| 4'' | 25.8 | - | 25.7 |
| 5'' | 17.9 | - | 17.7 |
| 1''' | 116.8 | - | 21.4 |
| 2''' | 78.1 | - | 122.1 |
| 3''' | 86.9 | - | 131.0 |

| | | | |
|------------------|------|---|------|
| 4''' | 25.0 | - | 25.8 |
| 5''' | 27.0 | - | 17.8 |
| OCH ₃ | 50.1 | - | - |

Table 3: Mass Spectrometry Data

| Compound | Molecular Formula | Ionization Mode | Observed m/z |
|--------------------|--|-----------------|-----------------------------|
| Derrisisoflavone I | C ₂₆ H ₂₆ O ₇ | HRESIMS (-) | 449.1607 [M-H] ⁻ |
| Genistein | C ₁₅ H ₁₀ O ₅ | ESI-MS (-) | 269.0 [M-H] ⁻ |
| Lupalbigenin | C ₂₅ H ₂₆ O ₅ | ESI-MS (+) | 407.2 [M+H] ⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified isoflavone.
 - Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (General):
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
 - ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.

- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum.

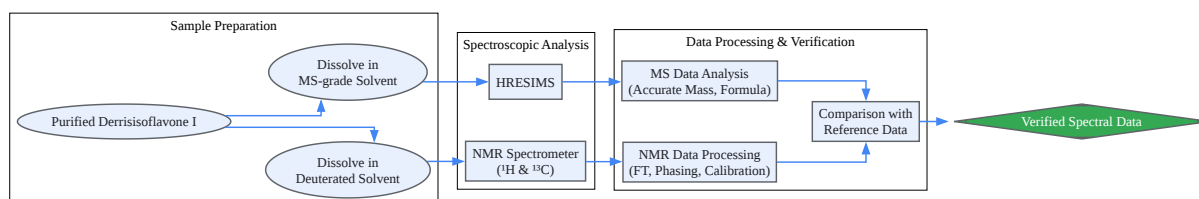
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- Sample Preparation:
 - Prepare a dilute solution of the purified isoflavone (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
 - The solvent should be compatible with mass spectrometry (i.e., volatile and able to promote ionization).

- Instrument Parameters (General):
 - Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
 - Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. The choice of polarity depends on the analyte's ability to gain or lose a proton. For isoflavones, negative mode is often used to observe the $[M-H]^-$ ion.
 - Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the analyte.
 - Resolution: Set the instrument to a high-resolution mode (e.g., >10,000) to enable accurate mass measurement.
- Data Analysis:
 - Acquire the mass spectrum.
 - Determine the accurate mass of the molecular ion peak (e.g., $[M-H]^-$ or $[M+H]^+$).
 - Use the accurate mass to calculate the elemental composition of the ion and confirm the molecular formula of the compound.

Visualizations

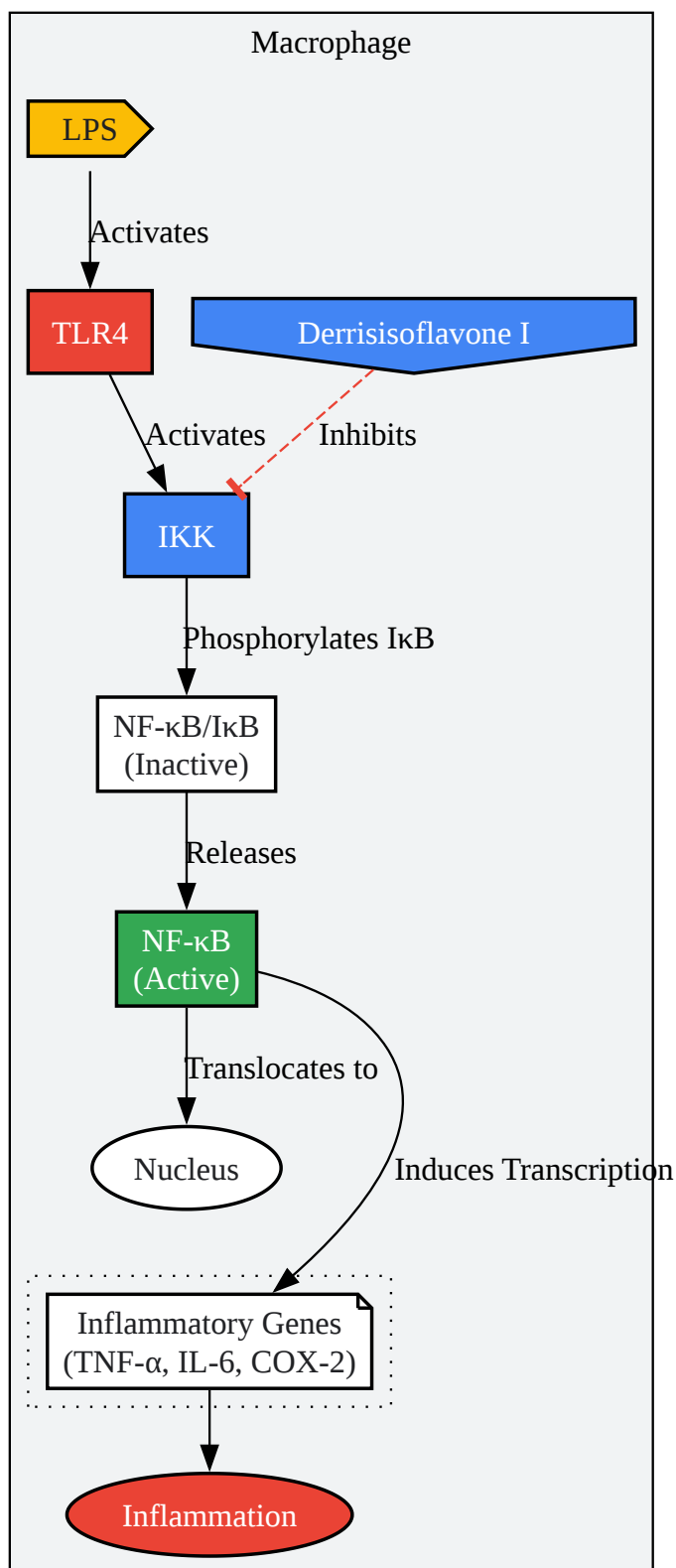
Experimental Workflow



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Caption: Workflow for the independent verification of **Derrisisoflavone I**'s spectral data.

Hypothetical Isoflavone Signaling Pathway in Inflammation



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Caption: Inhibition of the NF-κB inflammatory pathway by **Derrisisoflavone I**.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com